molecular formula C39H43N5O8 B12581468 D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine CAS No. 644996-96-3

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine

Cat. No.: B12581468
CAS No.: 644996-96-3
M. Wt: 709.8 g/mol
InChI Key: FZWBWFAAUFBTMY-KHJXSPNTSA-N
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Description

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine is a synthetic peptide composed of five amino acids: D-alanine, D-phenylalanine, and D-tyrosine. This compound is notable for its unique sequence and the presence of D-amino acids, which are less common in nature compared to their L-counterparts. The molecular formula of this compound is C₃₉H₄₃N₅O₈, and it has a molecular weight of approximately 709.787 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, D-alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, D-phenylalanine, is coupled to the growing chain using a coupling reagent such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-tyrosine, D-tyrosine, and D-phenylalanine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from any impurities .

Chemical Reactions Analysis

Types of Reactions

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of D-amino acids can enhance the stability and resistance to proteolytic degradation, making it a valuable tool in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine is unique due to its specific sequence and the presence of multiple D-amino acids, which confer enhanced stability and resistance to enzymatic degradation. This makes it particularly useful in applications where prolonged activity and stability are required .

Properties

CAS No.

644996-96-3

Molecular Formula

C39H43N5O8

Molecular Weight

709.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C39H43N5O8/c1-24(40)35(47)41-31(20-25-8-4-2-5-9-25)36(48)42-32(21-27-12-16-29(45)17-13-27)37(49)43-33(22-28-14-18-30(46)19-15-28)38(50)44-34(39(51)52)23-26-10-6-3-7-11-26/h2-19,24,31-34,45-46H,20-23,40H2,1H3,(H,41,47)(H,42,48)(H,43,49)(H,44,50)(H,51,52)/t24-,31-,32-,33-,34-/m1/s1

InChI Key

FZWBWFAAUFBTMY-KHJXSPNTSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N

Origin of Product

United States

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